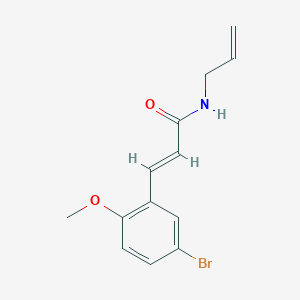
3-(5-bromo-2-methoxyphenyl)-N-(prop-2-en-1-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-bromo-2-methoxyphenyl)-N-(prop-2-en-1-yl)prop-2-enamide is a chemical compound that belongs to the class of enamide derivatives. It has been the subject of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 3-(5-bromo-2-methoxyphenyl)-N-(prop-2-en-1-yl)prop-2-enamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins that are involved in cell growth and division. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the activity of tubulin, a protein that is involved in cell division and growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of cancer cells by blocking cell cycle progression. In addition, it has been found to have antibacterial and antifungal activities by disrupting the cell membrane of bacteria and fungi.
実験室実験の利点と制限
The advantages of using 3-(5-bromo-2-methoxyphenyl)-N-(prop-2-en-1-yl)prop-2-enamide in lab experiments include its potential applications in cancer research, antibacterial and antifungal research. It has been shown to be effective against drug-resistant strains of bacteria and fungi. However, its limitations include its toxicity and potential side effects. It is important to use appropriate safety measures when handling this compound in the laboratory.
将来の方向性
There are several future directions for research on 3-(5-bromo-2-methoxyphenyl)-N-(prop-2-en-1-yl)prop-2-enamide. One direction is to investigate its potential applications in other areas of research, such as neurodegenerative diseases and inflammation. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, research could focus on developing more effective and less toxic derivatives of this compound for use in medicine and other fields.
合成法
The synthesis of 3-(5-bromo-2-methoxyphenyl)-N-(prop-2-en-1-yl)prop-2-enamide can be achieved through a multi-step process. The first step involves the reaction between 5-bromo-2-methoxybenzaldehyde and propargyl bromide in the presence of a base to form 5-bromo-2-methoxyphenylpropargyl ether. This intermediate is then reacted with propargylamine to form 3-(5-bromo-2-methoxyphenyl)prop-2-yn-1-amine. Finally, the enamide derivative is obtained by reacting the amine intermediate with propargyl acrylate in the presence of a catalyst.
科学的研究の応用
3-(5-bromo-2-methoxyphenyl)-N-(prop-2-en-1-yl)prop-2-enamide has been studied for its potential applications in various fields of research. In medicinal chemistry, it has been investigated for its anticancer properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In addition, it has been studied for its antibacterial and antifungal activities. It has been found to be effective against various strains of bacteria and fungi, including drug-resistant strains.
特性
IUPAC Name |
(E)-3-(5-bromo-2-methoxyphenyl)-N-prop-2-enylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c1-3-8-15-13(16)7-4-10-9-11(14)5-6-12(10)17-2/h3-7,9H,1,8H2,2H3,(H,15,16)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVZYEFEEXDKGR-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-dimethyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B7646127.png)

![ethyl 4-[(Z)-2-cyano-3-oxo-3-prop-2-enoxyprop-1-enyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B7646155.png)
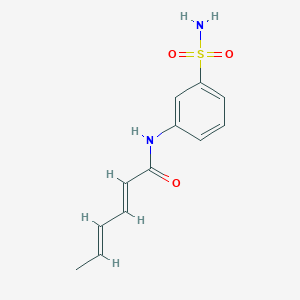
![[4-(Pyridine-3-carbonyloxymethyl)phenyl]methyl pyridine-3-carboxylate](/img/structure/B7646163.png)
![3-[4-[(Z)-(4-oxochromen-3-ylidene)methyl]phenoxy]propanoic acid](/img/structure/B7646168.png)
![5-amino-2-chloro-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide](/img/structure/B7646177.png)
![N-[(1S,2S)-2-hydroxycyclohexyl]prop-2-enamide](/img/structure/B7646182.png)
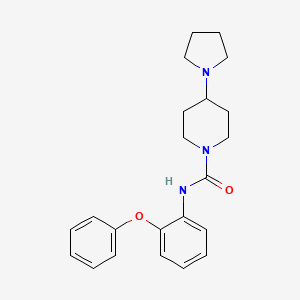
![1-[(2-Methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7646204.png)
![N-[2-keto-2-(p-anisidino)ethyl]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7646218.png)
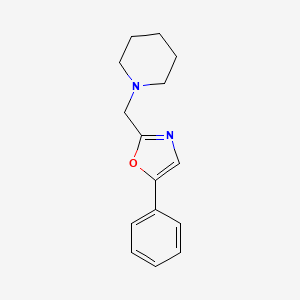
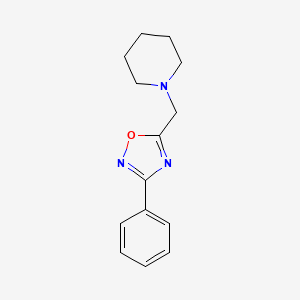
![4-Chloro-5-[[1-[(4-fluorophenyl)methyl]piperidin-4-yl]amino]-2-methylpyridazin-3-one](/img/structure/B7646234.png)